5-(Tert-butyl)-2-ethoxybenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-5-16-10-7-6-9(12(2,3)4)8-11(10)17(13,14)15/h6-8H,5H2,1-4H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQNABAWGTYKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 5 Tert Butyl 2 Ethoxybenzenesulfonamide
Retrosynthetic Analysis and Key Precursors for 5-(Tert-butyl)-2-ethoxybenzenesulfonamide
A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward synthetic route originating from commercially available precursors. The primary disconnection occurs at the sulfonamide bond, leading to 5-(tert-butyl)-2-ethoxybenzenesulfonyl chloride and ammonia (B1221849) or an ammonia equivalent. The sulfonyl chloride can be traced back to 4-tert-butylphenetole through a chlorosulfonation reaction. This key intermediate, 4-tert-butylphenetole, can be synthesized from 4-tert-butylphenol (B1678320) via a Williamson ether synthesis. Finally, 4-tert-butylphenol is readily prepared through the Friedel-Crafts alkylation of phenol (B47542) with isobutylene.
This analysis identifies 4-tert-butylphenol and an ethylating agent as the crucial starting materials. The sequence of reactions would therefore be: 1) Ethylation of 4-tert-butylphenol, 2) Chlorosulfonation of the resulting 4-tert-butylphenetole, and 3) Amination of the sulfonyl chloride.
Optimized Synthetic Methodologies for this compound
Based on the retrosynthetic strategy, an optimized synthetic pathway can be proposed, focusing on achieving high yields and regioselectivity at each step.
Exploration of Regioselectivity in Synthesis
A critical step in the synthesis is the chlorosulfonation of 4-tert-butylphenetole. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the two substituents on the benzene (B151609) ring: the tert-butyl group and the ethoxy group.
The ethoxy group (-OEt) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The tert-butyl group (-C(CH₃)₃) is a weakly activating, ortho, para-directing group, primarily through an inductive effect. stackexchange.comwikipedia.orgucla.edu In cases of competing directing effects, the more strongly activating group typically controls the position of substitution. organicchemistrytutor.com Therefore, the ethoxy group will direct the incoming chlorosulfonyl group primarily to the positions ortho and para to it.
The position para to the ethoxy group is already occupied by the tert-butyl group. Of the two ortho positions, one is sterically hindered by the bulky adjacent tert-butyl group. wikipedia.org Consequently, the electrophilic attack is highly favored at the less sterically hindered ortho position (C2), which is also meta to the tert-butyl group. This leads to the desired regioselective formation of 5-(tert-butyl)-2-ethoxybenzenesulfonyl chloride.
Novel Synthetic Route Development and Optimization
A plausible and optimized synthetic route for this compound is detailed below:
Step 1: Synthesis of 4-tert-butylphenetole
4-tert-butylphenol is ethylated using the Williamson ether synthesis. byjus.commasterorganicchemistry.comfrancis-press.com This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. The phenoxide then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in an SN2 reaction to yield 4-tert-butylphenetole. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724) to facilitate the nucleophilic substitution. byjus.com
Step 2: Synthesis of 5-(tert-butyl)-2-ethoxybenzenesulfonyl chloride
The synthesized 4-tert-butylphenetole is then subjected to chlorosulfonation. This is achieved by reacting it with an excess of chlorosulfonic acid (ClSO₃H) at a controlled temperature. The high regioselectivity, as discussed in section 2.2.1, ensures the formation of 5-(tert-butyl)-2-ethoxybenzenesulfonyl chloride as the major product. Careful control of the reaction conditions, such as temperature and reaction time, is crucial to prevent side reactions and ensure a high yield.
Step 3: Synthesis of this compound
The final step is the amination of the 5-(tert-butyl)-2-ethoxybenzenesulfonyl chloride. This is typically accomplished by reacting the sulfonyl chloride with an excess of aqueous ammonia. The reaction is usually carried out at low temperatures to control the exothermicity and is followed by purification to isolate the final product, this compound.
Preparation of Structurally Related Derivatives and Analogs of this compound
The synthetic route established for this compound can be adapted to prepare a variety of structurally related derivatives and analogs. For instance, by using different alkylating agents in the Williamson ether synthesis step, a series of 5-(tert-butyl)-2-alkoxybenzenesulfonamides can be synthesized.
Furthermore, N-substituted derivatives of the target sulfonamide can be prepared by reacting 5-(tert-butyl)-2-ethoxybenzenesulfonyl chloride with primary or secondary amines instead of ammonia in the final amination step. This allows for the introduction of a wide range of functional groups at the sulfonamide nitrogen, leading to a library of analogs with potentially diverse chemical and biological properties.
Advanced Spectroscopic Characterization for Structural Elucidation of this compound and its Analogs
The structural confirmation of this compound and its analogs relies heavily on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals that confirm its structure. The tert-butyl group will appear as a sharp singlet at approximately 1.3 ppm, integrating to nine protons. The ethoxy group will show a triplet for the methyl protons at around 1.4 ppm and a quartet for the methylene (B1212753) protons at approximately 4.1 ppm, with a coupling constant of about 7 Hz. The aromatic protons will appear in the region of 7-8 ppm. Specifically, the proton at C6 (ortho to the sulfonamide group) is expected to be a doublet, the proton at C4 (ortho to the tert-butyl group) a doublet of doublets, and the proton at C3 (ortho to both the ethoxy and tert-butyl groups) a doublet. The protons of the sulfonamide group (-SO₂NH₂) will likely appear as a broad singlet in the downfield region, typically between 7 and 8 ppm, and its chemical shift can be solvent-dependent. rsc.orgresearchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will further corroborate the structure. The tert-butyl group will show two signals: one for the quaternary carbon at around 35 ppm and another for the three equivalent methyl carbons at approximately 31 ppm. The ethoxy group will exhibit signals for the methylene carbon at about 65 ppm and the methyl carbon at around 15 ppm. The aromatic carbons will resonate in the 110-160 ppm range. The carbon bearing the ethoxy group (C2) and the carbon bearing the tert-butyl group (C5) will be downfield, while the carbon attached to the sulfonamide group (C1) will also be in the downfield region of the aromatic signals. rsc.org
The following table summarizes the expected NMR chemical shifts for this compound based on analogous structures. rsc.orgresearchgate.netucl.ac.uk
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -C(CH₃)₃ | ~1.3 (s, 9H) | ~31 (CH₃), ~35 (C) |
| -OCH₂CH₃ | ~4.1 (q, 2H) | ~65 (CH₂) |
| -OCH₂CH₃ | ~1.4 (t, 3H) | ~15 (CH₃) |
| Aromatic-H | ~7.0-7.8 (m, 3H) | ~110-160 |
| -SO₂NH₂ | ~7.0-8.0 (br s, 2H) | - |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) would likely be employed, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions.
The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals, with cleavage often occurring at bonds adjacent to functional groups. libretexts.org
Key fragmentation pathways for this compound are predicted to include:
Alpha-Cleavage: This is a common fragmentation for alkyl-substituted aromatic rings. A primary fragmentation would be the loss of a methyl group (•CH₃) from the tert-butyl moiety to form a stable tertiary carbocation, resulting in a fragment at [M-15]⁺.
Loss of the Tert-butyl Group: The entire tert-butyl group can be lost as a radical (•C₄H₉), a highly characteristic fragmentation for this substituent, leading to a significant peak at [M-57]⁺. chemguide.co.uk
Cleavage of the Ethoxy Group: The ethoxy group may fragment through the loss of an ethyl radical (•C₂H₅), producing a peak at [M-29]⁺. Alternatively, cleavage of the C-O bond could lead to the loss of an ethoxy radical (•OC₂H₅), resulting in a fragment at [M-45]⁺.
Sulfonamide Group Fragmentation: The S-N bond or the Ar-S bond may cleave. Cleavage of the S-N bond could lead to the loss of •NH₂ (mass 16), resulting in an [M-16]⁺ ion. More complex rearrangements can also occur around the sulfonyl group.
The relative abundance of these fragment ions provides a fingerprint that can be used to confirm the structure of the molecule. The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed. chemguide.co.uk
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Loss | m/z Value |
|---|---|---|
| [M]⁺• | Molecular Ion | Calculated MW |
| [M-15]⁺ | Loss of •CH₃ | MW - 15 |
| [M-29]⁺ | Loss of •C₂H₅ | MW - 29 |
| [M-45]⁺ | Loss of •OC₂H₅ | MW - 45 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques such as IR and UV-Vis provide valuable information about the functional groups and electronic structure of a molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. vscht.cz Specific functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. The IR spectrum of this compound is expected to display several key absorption bands corresponding to its constituent parts.
N-H Stretch: The sulfonamide group contains an N-H bond, which is expected to show a moderate absorption band in the region of 3400-3200 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹ (3100-3000 cm⁻¹). vscht.cz Aliphatic C-H stretching from the tert-butyl and ethoxy groups will absorb at wavenumbers below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.
S=O Stretches: The sulfonyl group (SO₂) is a strong IR absorber and will exhibit two distinct, intense stretching bands. The asymmetric stretch is expected around 1350-1300 cm⁻¹, and the symmetric stretch is expected around 1160-1120 cm⁻¹. These are highly characteristic peaks for sulfonamides.
Aromatic C=C Stretches: The benzene ring will produce several absorption bands in the 1600-1450 cm⁻¹ region due to C=C bond stretching vibrations within the ring. vscht.cz
C-O Stretch: The C-O stretching vibration of the ethoxy group is expected to produce a strong band in the 1260-1200 cm⁻¹ region.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonamide | N-H Stretch | 3400 - 3200 | Moderate |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable |
| Alkyl (tert-butyl, ethyl) | C-H Stretch | 2980 - 2850 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Moderate |
| Sulfonyl (SO₂) | Asymmetric S=O Stretch | 1350 - 1300 | Strong |
| Sulfonyl (SO₂) | Symmetric S=O Stretch | 1160 - 1120 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to electronic transitions within the molecule, primarily involving π electrons and non-bonding electrons. The primary chromophore in this compound is the substituted benzene ring.
Benzene itself exhibits two main absorption bands: a strong primary band (E2-band) around 200 nm and a weaker secondary band (B-band) with fine structure around 260 nm, both arising from π → π* transitions. up.ac.za When substituents are added to the benzene ring, they can shift the position and intensity of these bands.
The ethoxy (-OC₂H₅), tert-butyl (-C(CH₃)₃), and sulfonamide (-SO₂NH₂) groups act as auxochromes. The ethoxy and sulfonamide groups, with their lone pairs of electrons, can engage in resonance with the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). utoronto.ca The tert-butyl group has a weaker, primarily inductive effect. The combined influence of these substituents is expected to shift the B-band to a wavelength significantly longer than 260 nm.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore | Expected λmax |
|---|---|---|
| π → π* (E2-band) | Substituted Benzene Ring | ~210-240 nm |
Structure Activity Relationship Sar and Lead Optimization Strategies for 5 Tert Butyl 2 Ethoxybenzenesulfonamide Analogs
Elucidation of Key Pharmacophoric Features
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For benzenesulfonamide (B165840) derivatives, certain structural motifs are consistently identified as critical for interaction with biological targets. nih.govnih.gov The primary pharmacophoric features of the 5-(tert-butyl)-2-ethoxybenzenesulfonamide scaffold can be hypothesized based on the established roles of its constituent parts in analogous series.
The core components contributing to the pharmacophore of this compound analogs are likely to be:
The Sulfonamide Group (-SO₂NH₂): This is a critical hydrogen-bonding moiety. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. This group is often essential for anchoring the ligand to the active site of a target protein. acs.org
The Aromatic Ring: The benzene (B151609) ring serves as a central scaffold, providing a rigid framework for the appended functional groups. It can engage in hydrophobic and π-π stacking interactions with aromatic residues in a protein's binding pocket.
The Tert-butyl Group: This bulky, lipophilic group at the 5-position is expected to occupy a hydrophobic pocket within the target's active site. Its size and shape can significantly influence binding affinity and selectivity. mdpi.com
A hypothetical pharmacophore model for this class of compounds would therefore include a hydrogen bond donor/acceptor site (sulfonamide), an aromatic ring feature, and two distinct hydrophobic regions corresponding to the tert-butyl and ethoxy groups.
Systematic Scaffold Modifications and Substituent Effects on Biological Activity
Lead optimization involves systematically modifying the lead compound to improve its biological profile. For this compound, modifications can be made to the aromatic ring, the sulfonamide moiety, and the alkyl substituents. The anticipated effects of these modifications are summarized below based on general principles observed in other benzenesulfonamide series. nih.govnih.gov
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Modification Site | Substituent | Predicted Effect on Activity | Rationale |
| 5-Position (Tert-butyl) | Isopropyl | Decrease | Reduced hydrophobic interaction due to smaller size. |
| Cyclohexyl | Variable | May provide a better fit in a specific hydrophobic pocket. | |
| Phenyl | Increase/Decrease | Potential for additional π-π stacking but may introduce steric hindrance. | |
| 2-Position (Ethoxy) | Methoxy | Decrease | Reduced hydrophobic character. |
| Isopropoxy | Increase | Enhanced hydrophobic interaction. | |
| Trifluoromethoxy | Increase | Can enhance binding through favorable electrostatic interactions and improved metabolic stability. | |
| Aromatic Ring | Introduction of Fluorine | Increase | Can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. nih.gov |
| Introduction of a Nitrogen Atom (Pyridyl analog) | Variable | May introduce a hydrogen bond acceptor site, potentially increasing affinity if a suitable donor is present in the binding site. | |
| Sulfonamide Moiety (-NH₂) | N-methylation (-NHCH₃) | Decrease | Loss of a hydrogen bond donor capability. |
| N-acetylation (-NHCOCH₃) | Decrease | Steric hindrance and altered electronic properties. |
These predictions are based on established principles of medicinal chemistry. For instance, increasing the lipophilicity of a substituent that binds in a hydrophobic pocket generally enhances activity, up to a certain point. nih.gov Similarly, the introduction of electron-withdrawing groups like fluorine can modulate the acidity of the sulfonamide proton and influence binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com A QSAR model for this compound derivatives would be developed by synthesizing a library of analogs and evaluating their biological activity.
The general steps for developing a QSAR model are:
Data Set Generation: A series of analogs would be synthesized with variations at the 2- and 5-positions, as well as on the aromatic ring and sulfonamide group. Their biological activity (e.g., IC₅₀ values) would be experimentally determined.
Descriptor Calculation: For each molecule, a set of molecular descriptors would be calculated. These can include electronic (e.g., Hammett constant), steric (e.g., Taft parameter), hydrophobic (e.g., logP), and topological descriptors. nih.gov
Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to generate an equation that correlates the descriptors with the biological activity. nih.gov
A hypothetical QSAR equation might look like:
log(1/IC₅₀) = alogP + bσ + c*Es + d
Where:
log(1/IC₅₀) is the biological activity.
logP represents hydrophobicity.
σ is the Hammett constant representing electronic effects.
Es is the Taft steric parameter.
a, b, and c are coefficients, and d is a constant.
Table 2: Illustrative Data for a QSAR Study of this compound Analogs
| Compound | R¹ (at 2-position) | R² (at 5-position) | logP | σ | Es | Observed log(1/IC₅₀) | Predicted log(1/IC₅₀) |
| 1 | -OCH₂CH₃ | -C(CH₃)₃ | 3.5 | -0.24 | -1.54 | 5.2 | 5.1 |
| 2 | -OCH₃ | -C(CH₃)₃ | 3.0 | -0.27 | -0.55 | 4.8 | 4.9 |
| 3 | -OCH(CH₃)₂ | -C(CH₃)₃ | 4.0 | -0.28 | -0.47 | 5.5 | 5.4 |
| 4 | -OCH₂CH₃ | -CH(CH₃)₂ | 3.0 | -0.15 | -0.47 | 4.9 | 4.8 |
| 5 | -OCH₂CH₃ | -Cl | 3.2 | 0.23 | -0.97 | 4.5 | 4.6 |
This QSAR model could then be used to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. indexcopernicus.com
Computational Strategies for Lead Optimization and Library Design
In addition to QSAR, other computational methods are invaluable for lead optimization and the design of compound libraries. These techniques can provide insights into the binding mode of ligands and help in the rational design of new analogs with improved properties.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound analogs, docking studies could reveal how the tert-butyl and ethoxy groups fit into the active site and how the sulfonamide group interacts with key residues. This information can guide the design of new substituents to enhance these interactions. researchgate.net
Pharmacophore-Based Virtual Screening: Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. researchgate.net This is an efficient way to explore diverse chemical space and identify novel scaffolds.
Combinatorial Library Design: Computational tools can be used to design a combinatorial library of this compound analogs by systematically varying the substituents at different positions. The designed library can then be filtered based on predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to select a subset of compounds for synthesis and testing. tuni.fi
By integrating these computational approaches with traditional synthetic chemistry and biological testing, the process of lead optimization can be significantly accelerated, leading to the development of more potent and selective drug candidates.
Theoretical Chemistry and in Silico Profiling of 5 Tert Butyl 2 Ethoxybenzenesulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer significant insights into the electronic properties and reactivity of molecules. For aromatic sulfonamides, methods such as B3LYP with a 6-311G+(d,p) basis set are commonly utilized to optimize molecular geometry and compute electronic parameters. nih.gov
The electronic structure of 5-(Tert-butyl)-2-ethoxybenzenesulfonamide is characterized by a substituted benzene (B151609) ring, a sulfonamide group (-SO₂NH₂), a bulky tert-butyl group, and an ethoxy group. The distribution of electron density across the molecule, as well as the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of its reactivity.
The HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the sulfonamide group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally centered on the sulfonyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For analogous sulfonamide-Schiff base derivatives, MEP analysis reveals that the negative potential (red and yellow regions) is concentrated around the electronegative oxygen and nitrogen atoms, indicating sites prone to electrophilic interaction. nih.gov The hydrogen atoms of the amine group typically exhibit a positive potential (blue regions), marking them as sites for nucleophilic interaction.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | ~ 4.5 to 5.5 eV | Reflects chemical stability and reactivity |
| Dipole Moment | ~ 3.0 to 4.5 D | Indicates overall polarity of the molecule |
Note: The values in this table are estimations based on typical DFT calculations for structurally similar aromatic sulfonamides and have not been experimentally determined for this compound.
Conformational Analysis and Molecular Descriptors
Studies on related sulfonamides have shown that the sulfonamide bond exhibits distinct conformational preferences compared to an amide bond, with lower rotational barriers around the S-N bond, suggesting greater flexibility. psu.edu The nitrogen atom in a sulfonamide group tends to have a pyramidal geometry, unlike the planar arrangement in an amide bond. psu.edu
For aryl sulfonamides, the orientation of the sulfonamide group relative to the aromatic ring is a significant conformational feature. Two primary conformations are often observed: one where a C-S-N-H dihedral angle is close to 90°, and another where it is closer to 180°. The presence of bulky substituents, such as the tert-butyl and ethoxy groups in the target molecule, will sterically influence the preferred conformation, likely favoring a more extended structure to minimize steric hindrance.
A variety of molecular descriptors can be calculated to quantify the physicochemical properties of this compound. These descriptors are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models.
Table 2: Calculated Molecular Descriptors for this compound
| Descriptor | Predicted Value | Description |
| Molecular Weight | 273.37 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| LogP (octanol-water partition coefficient) | ~ 3.0 - 3.5 | A measure of the molecule's lipophilicity. |
| Topological Polar Surface Area (TPSA) | ~ 68.5 Ų | The sum of surfaces of polar atoms in a molecule. |
| Number of Rotatable Bonds | 4 | The number of bonds that allow free rotation around them. |
| Hydrogen Bond Donors | 1 | The number of atoms with one or more hydrogen atoms attached. |
| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms with lone pairs of electrons. |
Note: These values are calculated based on the chemical structure of this compound using computational algorithms.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (excluding human metabolism)
In silico ADME prediction is a valuable tool in early-stage drug discovery for assessing the pharmacokinetic profile of a compound. Various computational models and software, such as SwissADME and pkCSM, are used to predict these properties based on the molecule's structure. mdpi.comnih.gov
Absorption: The absorption of a drug is often predicted by its physicochemical properties, such as lipophilicity (LogP), molecular weight, and polar surface area. The "Lipinski's Rule of Five" is a widely used guideline to assess the druglikeness and potential for good oral absorption of a molecule. For this compound, the predicted molecular descriptors generally fall within the ranges suggested by Lipinski's rule, indicating a likelihood of good gastrointestinal absorption.
Distribution: The distribution of a compound throughout the body is influenced by factors such as its ability to cross biological membranes and bind to plasma proteins. The predicted LogP value suggests that this compound has moderate lipophilicity, which would facilitate its passage through cell membranes. Predictions for plasma protein binding for sulfonamide derivatives can vary, but they often show some degree of binding.
Metabolism (excluding human): While excluding human metabolism, general metabolic pathways in other organisms often involve oxidation, reduction, and hydrolysis reactions. For sulfonamides, N-acetylation and hydroxylation of the aromatic ring are common metabolic transformations in various species. The ethoxy and tert-butyl groups on the benzene ring of the target molecule may also be subject to metabolic modification.
Excretion: The route and rate of excretion are dependent on the compound's polarity and molecular weight. More polar compounds are typically excreted via the kidneys, while less polar compounds may be eliminated through the feces. Given its moderate polarity, a combination of renal and biliary excretion could be anticipated for this compound and its metabolites.
Table 3: Predicted ADME Properties of this compound
| ADME Parameter | Predicted Outcome | Implication |
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed after oral administration. |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited access to the central nervous system. |
| P-glycoprotein (P-gp) Substrate | Likely No | Not expected to be actively effluxed from cells by P-gp. |
| CYP Isozyme Inhibition (e.g., CYP1A2, CYP2C9) | Potential Inhibitor | May interact with the metabolism of other drugs. |
Note: These predictions are generated by in silico models and require experimental validation. The prediction of CYP isozyme inhibition is a general consideration for many drug-like molecules and is not specific to non-human metabolism.
Advanced Structural Biology: Crystallographic Insights into 5 Tert Butyl 2 Ethoxybenzenesulfonamide Complexes
Co-crystallization Strategies with Target Proteins
This section would typically detail the methods used to obtain crystals of the protein-ligand complex. This is often a challenging process that requires screening a wide range of conditions, including protein concentration, ligand concentration, pH, temperature, and the presence of various precipitants. Techniques such as hanging-drop or sitting-drop vapor diffusion are commonly employed. The success of co-crystallization is highly dependent on the stability of both the protein and the ligand, as well as the affinity of their interaction.
X-ray Crystallographic Studies of 5-(Tert-butyl)-2-ethoxybenzenesulfonamide-Protein Complexes
Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, typically at a synchrotron source. This section would present the results of the X-ray diffraction experiment. Key data points would be presented in a table, including:
| Parameter | Value |
| PDB ID | Not Available |
| Resolution (Å) | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions (Å) | Not Available |
| R-work / R-free | Not Available |
| Data Collection Source | Not Available |
Structural Basis for Ligand Selectivity and Potency
This would be the interpretive core of the article, analyzing the detailed interactions between this compound and its target protein. It would describe the specific amino acid residues involved in binding, the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and how these interactions contribute to the ligand's affinity (potency) and its ability to bind to one target over another (selectivity). A table of key interactions would typically be included:
| Ligand Moiety | Interacting Protein Residue | Interaction Type | Distance (Å) |
| Tert-butyl group | Not Available | Not Available | Not Available |
| Ethoxy group | Not Available | Not Available | Not Available |
| Sulfonamide group | Not Available | Not Available | Not Available |
| Phenyl ring | Not Available | Not Available | Not Available |
Without the foundational crystallographic data, the detailed analysis required for these sections cannot be performed. The scientific community awaits future research that may successfully crystallize this compound in complex with its biological target(s) to enable these valuable structural insights.
Conclusions and Future Research Trajectories
Summary of Key Academic Research Findings on 5-(Tert-butyl)-2-ethoxybenzenesulfonamide
No published studies detailing the synthesis, characterization, or biological activity of this specific compound were found.
Unresolved Research Questions and Emerging Directions for this compound Research
Without existing research, there are no established unresolved questions or emerging research directions to report.
Potential Contributions to Medicinal Chemistry and Chemical Biology Methodologies
The potential of this compound to contribute to new methodologies is currently unknown, as no research into its properties or applications has been published.
It is possible that information on this compound exists in proprietary databases or internal research documents not accessible to the public. However, based on publicly available information, this compound has not been a subject of academic or industrial research.
Q & A
Q. What are the recommended synthetic routes for 5-(tert-butyl)-2-ethoxybenzenesulfonamide, and how can experimental design minimize trial-and-error approaches?
A stepwise synthesis approach is typically employed, starting with sulfonation of the benzene ring followed by tert-butyl and ethoxy group introduction. To optimize conditions, statistical Design of Experiments (DoE) methods, such as factorial design, can systematically evaluate variables (e.g., temperature, catalyst loading, reaction time). This reduces the number of trials by identifying critical factors and interactions . Computational reaction path searches (e.g., quantum chemical calculations) further guide experimental prioritization, as demonstrated by ICReDD’s integrated computational-experimental workflows .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : Confirm substituent positions (e.g., tert-butyl at C5, ethoxy at C2).
- Mass spectrometry (MS) : Verify molecular weight (C₁₂H₁₉NO₃S; MW 281.35 g/mol).
- HPLC : Assess purity (>95% recommended for research applications). Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
The compound is sparingly soluble in polar solvents (e.g., DMSO, methanol) but may require sonication or heating for dissolution. Stability studies should assess degradation under light, humidity, and temperature (e.g., via accelerated stability testing using HPLC). Storage in inert atmospheres (-20°C) is advised for long-term preservation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for sulfonamide functionalization while minimizing byproduct formation?
Advanced optimization involves:
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., reagent stoichiometry, solvent polarity).
- In-situ monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress dynamically.
- Membrane separation technologies : Purify intermediates to reduce side reactions .
Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites, while molecular docking simulations explore interactions with biological targets (e.g., enzymes). Hybrid workflows, such as ICReDD’s computational-experimental feedback loops, refine predictions using experimental data .
Q. How should contradictory data on the compound’s biological activity be resolved?
Contradictions often arise from assay variability (e.g., cell line differences, concentration thresholds). Solutions include:
- Meta-analysis : Aggregate data from multiple studies to identify trends.
- Dose-response validation : Replicate experiments across independent labs with standardized protocols.
- Mechanistic studies : Use knockout models or isotopic labeling to confirm target engagement .
Q. What methodologies are suitable for studying the compound’s interactions with biological macromolecules?
Q. How can reactor design enhance scalability for synthesizing derivatives of this compound?
Continuous-flow reactors improve heat/mass transfer and reproducibility. Key considerations:
- Residence time distribution : Ensure uniform reaction progress.
- Catalyst immobilization : Facilitate reuse and reduce costs.
- In-line analytics : Integrate HPLC or MS for real-time quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
